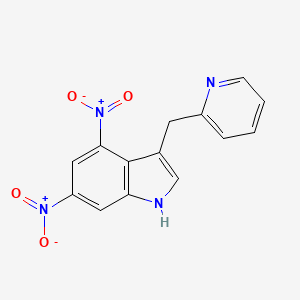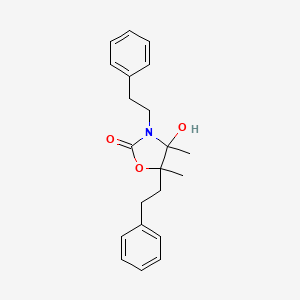
4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole
Overview
Description
4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole: is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a pyridine ring attached to the indole core, with two nitro groups at the 4 and 6 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of a suitable indole precursor followed by the introduction of the pyridin-2-ylmethyl group. The nitration process usually requires strong nitrating agents like nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalytic processes, advanced purification techniques, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole or pyridine rings.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indole derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, the compound may be studied for its interactions with biological macromolecules and its potential as a probe for studying biochemical pathways.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
4,6-dinitro-1H-indole: Lacks the pyridin-2-ylmethyl group, resulting in different chemical properties and reactivity.
3-(pyridin-2-ylmethyl)-1H-indole: Lacks the nitro groups, affecting its redox behavior and biological activity.
4,6-dinitro-2-(pyridin-2-ylmethyl)-1H-indole: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: The presence of both nitro groups and the pyridin-2-ylmethyl group in 4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)11-6-12-14(13(7-11)18(21)22)9(8-16-12)5-10-3-1-2-4-15-10/h1-4,6-8,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKMGULPJLXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CNC3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B4305247.png)
![ETHYL 2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4305254.png)
![METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4305260.png)
![2,4-dibromo-7-nitrodibenzo[b,f]oxepine](/img/structure/B4305266.png)
![12-[4-(DIETHYLAMINO)PHENYL]-9-(2-FURYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE](/img/structure/B4305271.png)
AMINO]METHYL}-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL](/img/structure/B4305281.png)
AMINO]METHYL}-4-METHYLPHENOL](/img/structure/B4305296.png)
![(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B4305299.png)

![2-({1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}METHYL)-4-NITROPHENOL](/img/structure/B4305329.png)
![METHYL 2-(6-AMINO-5-CYANO-4-{3-[(3,4-DICHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-3-YL)ACETATE](/img/structure/B4305332.png)
![13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B4305339.png)
![13-benzyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B4305340.png)
![2-AMINO-5-CYANO-6-(4-ETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE](/img/structure/B4305344.png)
